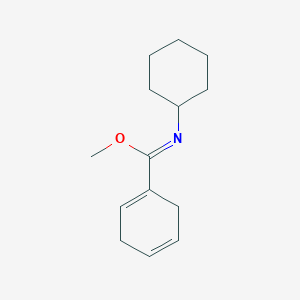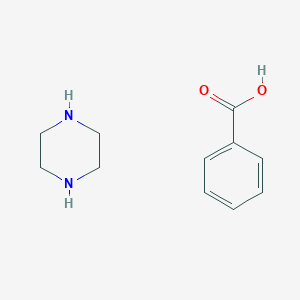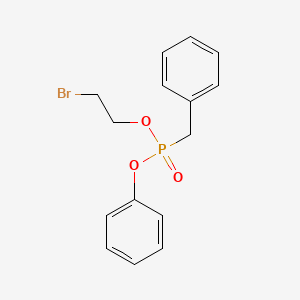silane CAS No. 62972-17-2](/img/structure/B14503227.png)
Methylbis[(2-methylbut-3-yn-2-yl)oxy](3,3,3-trifluoropropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylbis(2-methylbut-3-yn-2-yl)oxysilane is a specialized organosilicon compound It is characterized by the presence of a trifluoropropyl group and two 2-methylbut-3-yn-2-yloxy groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(2-methylbut-3-yn-2-yl)oxysilane typically involves the reaction of 3,3,3-trifluoropropyltrichlorosilane with 2-methylbut-3-yn-2-ol in the presence of a base. The reaction proceeds via the formation of an intermediate silanol, which then undergoes further reaction to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of Methylbis(2-methylbut-3-yn-2-yl)oxysilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions is common to achieve high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methylbis(2-methylbut-3-yn-2-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methylbis(2-methylbut-3-yn-2-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of bioactive molecules and as a tool for studying biological processes.
Industry: It is used in the production of specialty materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Methylbis(2-methylbut-3-yn-2-yl)oxysilane exerts its effects involves interactions with various molecular targets. The trifluoropropyl group can enhance the compound’s stability and reactivity, while the 2-methylbut-3-yn-2-yloxy groups provide sites for further chemical modifications. These interactions can influence the compound’s behavior in different environments and its ability to participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylacetylene: Similar in its use as a protective group for acetylene.
2-Methylbut-3-yn-2-ol: Shares the 2-methylbut-3-yn-2-yloxy group and is used in similar chemical reactions.
Uniqueness
Methylbis(2-methylbut-3-yn-2-yl)oxysilane is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile organosilicon compounds.
Eigenschaften
CAS-Nummer |
62972-17-2 |
|---|---|
Molekularformel |
C14H21F3O2Si |
Molekulargewicht |
306.39 g/mol |
IUPAC-Name |
methyl-bis(2-methylbut-3-yn-2-yloxy)-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C14H21F3O2Si/c1-8-12(3,4)18-20(7,11-10-14(15,16)17)19-13(5,6)9-2/h1-2H,10-11H2,3-7H3 |
InChI-Schlüssel |
DMDPEWNPPFMQBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)O[Si](C)(CCC(F)(F)F)OC(C)(C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-(phenylamino)-](/img/structure/B14503149.png)
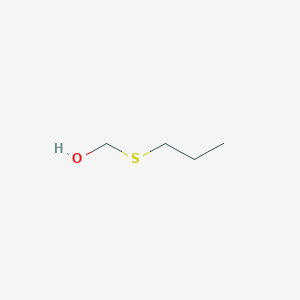
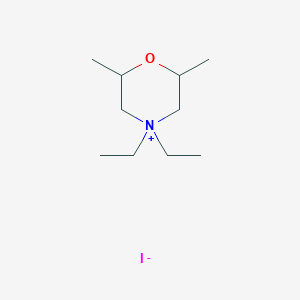
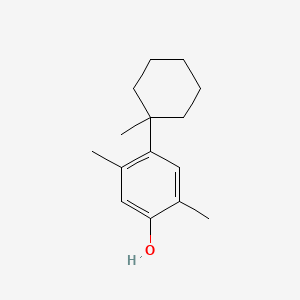
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene](/img/structure/B14503177.png)

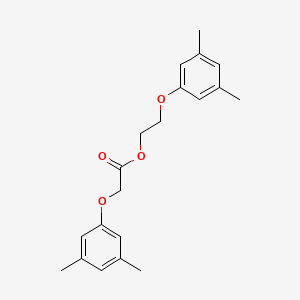
![N-[3-(6-Chloro-5-methyl[1,1'-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14503192.png)
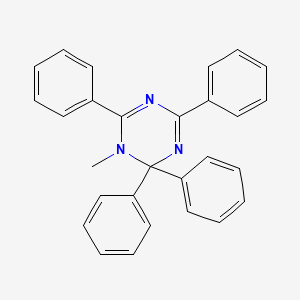
![N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide](/img/structure/B14503201.png)
